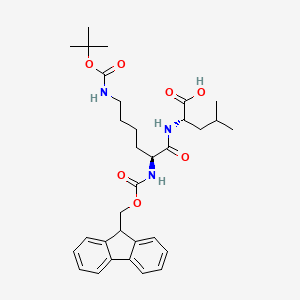
Fmoc-lys(boc)-leu-OH
Overview
Description
Fmoc-Lys(Boc)-Leu-OH is a tripeptide composed of three amino acids: Lysine (Lys), Leucine (Leu), and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus and a tert-butoxycarbonyl (Boc) protecting group on the epsilon-amino group of Lysine. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The tripeptide is synthesized on a solid support, typically a resin. The Fmoc group is used to protect the N-terminus, which is removed by treatment with a base such as piperidine. The Boc group protects the epsilon-amino group of Lysine, which is removed by treatment with trifluoroacetic acid (TFA).
Chemical Reactions: The amino acids are coupled using coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC).
Industrial Production Methods:
Automated Synthesizers: Industrial-scale synthesis often employs automated peptide synthesizers, which streamline the process and ensure consistency.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Types of Reactions:
Deprotection: Removal of the Fmoc and Boc protecting groups using base (piperidine) and acid (TFA), respectively.
Coupling Reactions: Formation of peptide bonds between amino acids using coupling reagents like DCC or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc, TFA for Boc.
Coupling: DCC or DIC in the presence of a base such as N-methylmorpholine (NMM) or triethylamine (TEA).
Major Products Formed:
Intermediate Peptides: Various intermediates are formed during the synthesis process, which are further purified and used in subsequent steps.
Final Product: this compound tripeptide.
Scientific Research Applications
Chemistry: Used in the synthesis of larger peptides and proteins. Biology: Employed in the study of protein interactions and structure-function relationships. Medicine: Potential use in drug design and development due to its role in peptide synthesis. Industry: Utilized in the production of bioactive peptides and therapeutic agents.
Mechanism of Action
The compound itself does not have a direct biological mechanism of action but serves as a building block in the synthesis of peptides that can interact with biological targets. The Fmoc and Boc groups ensure selective protection and deprotection, allowing for precise peptide assembly.
Comparison with Similar Compounds
Fmoc-Lys(Boc)-OPfp: Similar structure but with a pentafluorophenyl ester group instead of Leucine.
Fmoc-Lys(Boc)-Ala-OH: Similar structure but with Alanine instead of Leucine.
Uniqueness: The presence of both Fmoc and Boc protecting groups makes Fmoc-Lys(Boc)-Leu-OH particularly useful in SPPS due to its stability and ease of deprotection.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N3O7/c1-20(2)18-27(29(37)38)34-28(36)26(16-10-11-17-33-30(39)42-32(3,4)5)35-31(40)41-19-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h6-9,12-15,20,25-27H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,36)(H,35,40)(H,37,38)/t26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZDVQFQQNAKFU-SVBPBHIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















